molecular formula C7H8BClO3 B1371325 4-Chloro-3-methoxyphenylboronic acid CAS No. 89694-47-3

4-Chloro-3-methoxyphenylboronic acid

Cat. No. B1371325
CAS RN: 89694-47-3
M. Wt: 186.4 g/mol
InChI Key: DZNNRXURZJLARZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H8BClO3 . It is used in various chemical reactions and has a molecular weight of 186.401 Da .


Synthesis Analysis

Boronic acids, including 4-Chloro-3-methoxyphenylboronic acid, can be synthesized using various methods . One common method involves the reaction of an aromatic diamine with HCl in 2-ethoxyethanol at 100°C for 2 hours . The boronic acid group can be introduced to bioactive molecules, modifying their selectivity, physicochemical, and pharmacokinetic characteristics .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methoxyphenylboronic acid consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with a chlorine atom and a methoxy group .


Chemical Reactions Analysis

4-Chloro-3-methoxyphenylboronic acid can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation . It can also participate in oxidative Heck reaction and intramolecular C-H amidation .


Physical And Chemical Properties Analysis

4-Chloro-3-methoxyphenylboronic acid has a density of 1.3±0.1 g/cm³, a boiling point of 341.7±52.0 °C at 760 mmHg, and a flash point of 160.4±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • 4-Methoxyphenylboronic acid

    • It’s used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .
    • It’s also used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .
  • 3-Chloro-4-methoxyphenylboronic acid

    • It’s used in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution .
    • It’s used in the preparation of microtubule inhibitors as potential antitumors .
    • It’s used in rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation .
    • It’s used in copper-catalyzed oxidative N-arylation .
  • 4-Methoxyphenylboronic acid

    • It’s used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .
    • It’s also used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .
  • 3-Chloro-4-methoxyphenylboronic acid

    • It’s used in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution .
    • It’s used in the preparation of microtubule inhibitors as potential antitumors .
    • It’s used in rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation .
    • It’s used in copper-catalyzed oxidative N-arylation .

Safety And Hazards

Handling of 4-Chloro-3-methoxyphenylboronic acid should be done with care. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is expected that studies involving these compounds, including 4-Chloro-3-methoxyphenylboronic acid, will continue to grow in the future .

properties

IUPAC Name

(4-chloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNNRXURZJLARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629646
Record name (4-Chloro-3-methoxyphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70629646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxyphenylboronic acid

CAS RN

89694-47-3
Record name B-(4-Chloro-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89694-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methoxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-3-methoxyphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

To 4-bromo-1-chloro-2-methoxybenzene (2.2 g, 9.9 mmol) in toluene/THF (16/6 mL) at −78° C. was added n-butyl lithium (8.7 mL, 1.6 M in hexane, 14 mmol) dropwise. The reaction was stirred at −78° C. for 30 min, then trimethylborate (2.2 mL, 19.8 mmol) was added. The reaction was allowed to warm to rt and stirred overnight and then quenched with 1 M HCl (15 mL). The organic layer was separated and dried over sodium sulfate. The solvent was removed and the crude product was purified by flash column chromatography to give 50A (1.2 g, 65% yield) as a white solid. 1H NMR (400 MHz, Methanol-d4) δ ppm 3.87 (m, 3H) 7.11 (d, J=7.83 Hz, 1H) 7.20 (s, 1H) 7.29 (d, J=7.83 Hz, 1H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.76 M, 2.5 mL) was added dropwise to a solution of commercially available 4-bromo-2-chloroanisole (1.0 g) in toluene (8 mL) and tetrahydrofuran (3 mL) at −78° C., and the mixture was stirred as such for 30 minutes. Thereafter, trimethyl borate (1.0 mL) was added and the mixture was stirred at room temperature for 15 minutes. Dilute hydrochloric acid and ethyl acetate were added, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0→98:2) to give the title compound as a colorless powder (535 mg).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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